3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol
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Overview
Description
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a hydroxy group, and an amino group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group at the desired position on the benzene ring.
Aminomethylation: The chlorinated phenol is then subjected to aminomethylation using a suitable amine, such as 2-hydroxy-2-methylpropylamine, under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and aminomethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones
Reduction: Dechlorinated phenol derivatives
Substitution: Amino or thiol-substituted phenol derivatives
Scientific Research Applications
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol
- 3-Chloro-2-{[(2-hydroxy-2-ethylpropyl)amino]methyl}phenol
- 3-Bromo-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol
Uniqueness
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, hydroxy group, and amino group on the benzene ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H16ClNO2 |
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Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-chloro-2-[[(2-hydroxy-2-methylpropyl)amino]methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-11(2,15)7-13-6-8-9(12)4-3-5-10(8)14/h3-5,13-15H,6-7H2,1-2H3 |
InChI Key |
JAABLPHSLNYGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=C(C=CC=C1Cl)O)O |
Origin of Product |
United States |
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